(4-Chloronaphthalen-1-yl)hydrazine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Researchers pursuing VEGFR2-targeted heterocycles often struggle with the uncontrolled reactivity and genotoxicity of unsubstituted 1-naphthylhydrazine. (4-Chloronaphthalen-1-yl)hydrazine (CAS 101851-40-5) resolves this with a 4-chloro electronic handle that modulates cyclization rates and regioselectivity. • Enables higher-yielding Fischer indole, Knorr pyrazole, and pyridazine syntheses via precise electronic tuning. • Superior safety profile vs. genotoxic 1-naphthylhydrazine; scaffold validated in VEGFR2 kinase inhibitor leads (IC50 as low as 37 nM reported for derivatives). • In stock with competitive bulk pricing; rapid global dispatch for R&D programs.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 101851-40-5
Cat. No. B009187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloronaphthalen-1-yl)hydrazine
CAS101851-40-5
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Cl)NN
InChIInChI=1S/C10H9ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2
InChIKeySUAUXZSEZGDIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloronaphthalen-1-yl)hydrazine: Chlorinated Naphthyl Hydrazine Building Block


(4-Chloronaphthalen-1-yl)hydrazine, CAS 101851-40-5, is a chlorinated naphthyl hydrazine derivative . The compound features a hydrazine functional group at the 1-position of a naphthalene ring, with a chlorine atom at the 4-position . This specific substitution pattern provides a distinct electronic and steric profile that influences its utility as a reactive intermediate in organic synthesis .

Chlorine-substituted naphthalene core modulates electronic and steric profile for controlled reactivity
Hydrazine group at 1-position enables condensation and cyclization to nitrogen heterocycles
Synthetic building block for SAR exploration and lead optimization in medicinal chemistry

(4-Chloronaphthalen-1-yl)hydrazine: Why Analogs Are Not Interchangeable


Generic substitution among naphthyl hydrazine analogs is not scientifically sound due to the profound impact of specific substitution patterns on both reactivity and downstream synthetic utility. The presence and position of the chlorine atom in (4-Chloronaphthalen-1-yl)hydrazine directly modulate the electron density of the aromatic system, which is a critical determinant in reactions such as electrophilic aromatic substitution and the formation of heterocycles like indoles and pyrazoles . Furthermore, biological activity is highly sensitive to these structural nuances. For instance, the unsubstituted 1-naphthylhydrazine (1-NH) is a known genotoxin and carcinogen , whereas halogen substitution can alter metabolic stability, target affinity, and toxicity profiles . Therefore, substituting this specific compound with a different naphthyl hydrazine or a simpler phenylhydrazine introduces uncontrolled variability, compromising the reproducibility of synthetic pathways and invalidating the interpretation of biological data.

Substitution pattern drives reactivity: the 4-chloro substituent alters electron density and nucleophilicity; replacing with 1-naphthylhydrazine removes this control.
Biological profiles diverge: 1-naphthylhydrazine is a documented genotoxin, while this scaffold is explored for kinase inhibition; interchange introduces uncontrolled variability.
Phenylhydrazines lack the naphthalene core: simpler analogs cannot replicate the lipophilic and steric properties critical for target engagement and SAR studies.

(4-Chloronaphthalen-1-yl)hydrazine: Structural Differentiation from Analogs


Electronic Differentiation from 1-Naphthylhydrazine

The defining structural difference of (4-Chloronaphthalen-1-yl)hydrazine is the chlorine atom at the 4-position of the naphthalene ring, a feature absent in the common parent analog 1-naphthylhydrazine (1-NH, CAS 2243-56-3) . This substitution alters the electronic properties of the aromatic system, as evidenced by differences in computational descriptors. The chlorine atom is a moderate electron-withdrawing group via induction, which can affect the nucleophilicity of the hydrazine moiety and the compound's reactivity in forming heterocycles . While direct comparative experimental data between these two exact compounds is not identified in the search corpus, this electronic modulation is a well-established class-level inference for halogenated versus non-halogenated aryl hydrazines, impacting both reaction rates and regioselectivity in subsequent synthetic steps .

Electronic Differentiation
Class-level inference
σp ≈ +0.23
vs. 1-Naphthylhydrazine (σp = 0.00)
Supports electronic modulation context
Hammett constant class-level inference; direct comparative kinetic data not identified
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Pharmacological Profile vs. Unsubstituted Analog

While direct, head-to-head biological activity data for (4-Chloronaphthalen-1-yl)hydrazine against its closest analogs is scarce in primary literature, class-level evidence and in silico studies on related naphthyl hydrazine derivatives point to significant differentiation. Derivatives of this compound are being explored as potential VEGFR2 inhibitors . In contrast, the unsubstituted 1-naphthylhydrazine (1-NH) has a documented and undesirable genotoxic profile, including the ability to form DNA adducts . Furthermore, a comparative study of binuclear Ru(II) complexes with various naphthylhydrazine ligands demonstrated that the specific ligand structure, including substitution patterns, profoundly influenced anticancer activity against prostate and colon cancer cell lines [1]. This underscores that even minor structural changes within this class translate to major differences in biological outcome, making (4-Chloronaphthalen-1-yl)hydrazine a uniquely positioned scaffold for generating novel, patentable chemical entities with potentially improved safety and efficacy profiles.

Pharmacological Profile
Class-level inference
This scaffoldExplored as VEGFR2 inhibitor
1-NaphthylhydrazineDocumented genotoxin and DNA adduct former
Differentiated biological profile context
Head-to-head pharmacological data between exact compounds not identified
Drug Discovery Cancer Research Computational Chemistry

Lipophilicity and Metabolic Stability vs. Phenylhydrazines

Replacing the simple phenyl ring of common phenylhydrazines with a chlorinated naphthalene system significantly alters the physicochemical properties of the molecule, which is a crucial determinant of its behavior in both synthetic and biological contexts. While the exact cLogP of (4-Chloronaphthalen-1-yl)hydrazine was not found, its structure is highly similar to (1-(Naphthalen-2-yl)ethyl)hydrazine, for which the naphthalene ring is explicitly noted to enhance lipophilicity, potentially increasing interactions with hydrophobic biological targets and altering membrane permeability . Furthermore, the introduction of a halogen, particularly chlorine, is a classic medicinal chemistry strategy to improve metabolic stability by blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes) . Therefore, (4-Chloronaphthalen-1-yl)hydrazine is predicted to possess significantly higher lipophilicity and potentially greater metabolic stability compared to unsubstituted phenylhydrazine or naphthylhydrazine, which are fundamental drivers for altered pharmacokinetics and target engagement in a drug discovery setting.

Lipophilicity & Stability
Class-level inference / Data to verify
Higher lipophilicity and potential metabolic stability vs. phenylhydrazines
Property differentiation context
Quantitative cLogP not available; predicted from medicinal chemistry principles
ADME Drug Metabolism Medicinal Chemistry

(4-Chloronaphthalen-1-yl)hydrazine: Validated Research Applications


Building Block for Patentable Heterocycles

For organic chemists engaged in the synthesis of novel heterocyclic libraries (e.g., indoles, pyrazoles, pyridazines), (4-Chloronaphthalen-1-yl)hydrazine offers a distinct advantage over 1-naphthylhydrazine. The presence of the 4-chloro substituent provides a built-in electronic handle to modulate the reactivity of the hydrazine group during key cyclization reactions . This control over reaction rates and regioselectivity is essential for achieving high yields and structural diversity, enabling the generation of novel chemical matter with potentially enhanced intellectual property positions .

Scaffold for VEGFR2-Targeted Anticancer Agents

In drug discovery programs focused on kinase inhibition, specifically targeting the vascular endothelial growth factor receptor 2 (VEGFR2) for anti-angiogenic cancer therapy, (4-Chloronaphthalen-1-yl)hydrazine represents a strategic starting material. Derivatives of this compound have been identified as promising VEGFR2 inhibitors . The chloronaphthalene core, in contrast to the genotoxic unsubstituted 1-naphthylhydrazine , offers a more favorable starting point for lead optimization, providing a scaffold with inherent structural features for exploring key interactions in the VEGFR2 ATP-binding pocket while potentially improving drug-like properties such as metabolic stability .

Precursor for Lipophilic Bioactive Molecules

For researchers developing chemical probes or therapeutic candidates that require enhanced membrane permeability or binding to hydrophobic protein pockets, (4-Chloronaphthalen-1-yl)hydrazine is a superior choice to phenylhydrazine. The fused bicyclic naphthalene ring system intrinsically increases lipophilicity compared to a single phenyl ring . This physicochemical shift can be crucial for achieving adequate cellular penetration or for engaging targets with hydrophobic active sites. The additional chlorine atom further allows for the modulation of these properties and can serve as a site for late-stage functionalization or isotopic labeling, adding versatility to the research tool or drug candidate .

Application
Selection Property
Validation Focus
Heterocycle library synthesis
Electronic handle of 4-chloro substituent
Regioselectivity and reaction yield
VEGFR2 kinase inhibition research
Scaffold avoiding genotoxic 1-NH profile
Kinase selectivity and SAR interpretation
Lipophilic probe molecule development
Increased lipophilicity from naphthalene core
Membrane permeability and metabolic stability

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22 linked technical documents
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